Ethyl 2-acetyl-5-methylhexanoate

Description

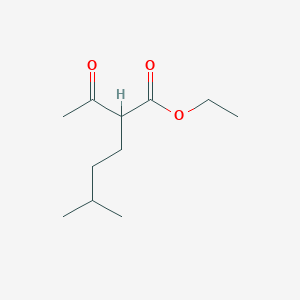

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-acetyl-5-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-5-14-11(13)10(9(4)12)7-6-8(2)3/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISGMHLBJJGKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306105 | |

| Record name | ethyl 2-acetyl-5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522-30-1 | |

| Record name | 1522-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-acetyl-5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Acetyl 5 Methylhexanoate and Its Analogues

Established Synthetic Pathways for Alpha-Acetyl Esters

The synthesis of α-acetyl esters, a class of β-keto esters to which Ethyl 2-acetyl-5-methylhexanoate belongs, can be approached through several foundational organic reactions. These methods provide general access to the core functional group arrangement.

One of the most fundamental methods for ester synthesis is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol. thegoodscentscompany.comnih.gov To synthesize this compound via this route, one would require its corresponding carboxylic acid, 2-acetyl-5-methylhexanoic acid.

The reaction proceeds by protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol (ethanol in this case). A series of proton transfer and dehydration steps yields the final ester. thegoodscentscompany.com

Reaction Scheme for Fischer Esterification: R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of an acid catalyst, e.g., H₂SO₄)

While straightforward, this approach is contingent on the availability of the precursor β-keto acid. A significant challenge is that β-keto acids are susceptible to decarboxylation (loss of CO₂) upon heating, which is often used to drive the esterification equilibrium forward. chemicalbook.com Therefore, mild reaction conditions are necessary to prevent decomposition of the starting material.

The acetoacetic ester synthesis is a versatile method for preparing methyl ketones and substituted β-keto esters. researchgate.net The process begins with the deprotonation of the α-carbon of ethyl acetoacetate (B1235776), which is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. The resulting enolate is a potent nucleophile that can be alkylated by reacting it with an alkyl halide. chemicalbook.comacs.org

This pathway is highly effective for producing analogues and isomers of the target compound. For instance, reacting ethyl acetoacetate with 1-bromo-3-methylbutane (B150244) (isopentyl bromide) yields ethyl 2-acetyl-5-methyl-3-oxohexanoate, an isomer of the target molecule. The general methodology allows for the introduction of a wide variety of alkyl groups.

A modification of this synthesis involves the formation of a dianion by treating ethyl acetoacetate with two equivalents of a very strong base (e.g., NaH followed by BuLi). acs.org Alkylation of this dianion typically occurs at the more reactive terminal (γ-carbon), leading to a different class of compounds. acs.org

| Alkylating Agent (R-X) | Resulting α-Acetyl Ester Analogue |

| Iodomethane (CH₃I) | Ethyl 2-acetylpropanoate |

| Bromoethane (CH₃CH₂Br) | Ethyl 2-acetylbutanoate |

| 1-Bromopropane (CH₃CH₂CH₂Br) | Ethyl 2-acetylpentanoate |

| 1-Bromo-3-methylbutane | This compound |

Chemo- and Regioselective Synthesis of the Branched Methylhexanoate Moiety

A more direct and regioselective approach to synthesizing this compound involves the construction of the ethyl 5-methylhexanoate backbone first, followed by the introduction of the acetyl group at the α-position.

The synthesis of the precursor, 5-methylhexanoic acid, can be accomplished via malonic ester synthesis. Diethyl malonate is first alkylated with 1-bromo-3-methylbutane. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired 5-methylhexanoic acid. chemicalbook.com This acid can then be converted to its ethyl ester, ethyl 5-methylhexanoate, through Fischer esterification. thegoodscentscompany.comchemicalbook.com

With the ester backbone in hand, the crucial step is the regioselective α-acetylation. This is achieved by treating ethyl 5-methylhexanoate with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. The base selectively removes a proton from the α-carbon to form a lithium enolate. This enolate can then be treated with an acetylating agent, like acetyl chloride or acetic anhydride, to introduce the acetyl group specifically at the C2 position, yielding the target compound. The use of a strong, hindered base and low temperatures is critical to ensure complete enolate formation and prevent side reactions like self-condensation (Claisen condensation).

Enantioselective Synthesis of Chiral this compound Isomers

This compound possesses two stereocenters, at the C2 and C5 positions. Therefore, it can exist as four distinct stereoisomers. The synthesis of a single, desired enantiomer or diastereomer requires enantioselective or diastereoselective methods.

Asymmetric catalysis is a powerful strategy for synthesizing chiral compounds with high enantiomeric purity. researchgate.netsigmaaldrich.com This approach utilizes a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. acs.org

In the context of synthesizing a specific isomer of this compound, an asymmetric acylation of the enolate of ethyl 5-methylhexanoate could be employed. This would involve using a chiral catalyst, typically a transition metal complex bearing a chiral ligand, to control the facial selectivity of the enolate's attack on the acetylating agent. acs.org While specific catalysts for this exact transformation are not widely reported, analogous asymmetric alkylations of ester enolates have been achieved with high enantioselectivity using catalysts based on metals like copper, nickel, or palladium complexed with chiral phosphine (B1218219) or N-heterocyclic carbene ligands. researchgate.netacs.org

| Catalyst Type (for analogous reactions) | Chiral Ligand Example | Potential Application |

| Copper(I) Complex | (R)-DTBM-SEGPHOS | Asymmetric α-alkylation/acylation of ester derivatives |

| Nickel(II) Complex | Chiral Bis(oxazoline) (BOX) | Asymmetric α-alkylation of carbonyl compounds |

| Palladium(0) Complex | (S)-BINAP | Asymmetric allylic alkylation of enolates |

| Organocatalyst | Chiral Squaramide | Asymmetric Michael additions and other C-C bond formations |

Chiral Auxiliaries: An alternative to asymmetric catalysis is the use of a chiral auxiliary. sigmaaldrich.comnumberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov For this synthesis, 5-methylhexanoic acid could be covalently bonded to a chiral auxiliary, such as an Evans oxazolidinone. sigmaaldrich.comyork.ac.uk The resulting chiral imide would then be subjected to acylation. The steric bulk of the auxiliary would block one face of the enolate, forcing the incoming acetyl group to add to the other face in a highly diastereoselective manner. researchgate.netyork.ac.uk After the reaction, the auxiliary can be cleaved off and recycled, yielding the enantiomerically enriched 2-acetyl-5-methylhexanoic acid, which is then esterified. researchgate.net

Enzymatic Transformations in this compound Production

Enzymatic transformations offer a highly selective and environmentally benign alternative to traditional chemical methods for producing esters. Lipases, in particular, are widely employed for esterification and transesterification reactions under mild conditions. benthamdirect.com The production of this compound and its analogues can be effectively achieved through these biocatalytic routes.

The most common method is the direct esterification of a corresponding β-keto acid or the transesterification of a simpler alkyl ester. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are frequently used catalysts due to their high activity, stability, and reusability. researchgate.netmdpi.com These reactions can often be performed in solvent-free systems, which simplifies downstream processing and reduces environmental impact. mdpi.com

Research on the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate, a structurally similar branched-chain ester, demonstrates the viability of this approach. In a solvent-free medium, Novozym® 435 effectively catalyzed the esterification of 2-methylhexanoic acid and 2-ethylhexanol. mdpi.com The kinetics of such reactions often follow a Ping-Pong Bi-Bi mechanism, where the enzyme binds with one substrate and releases a product before binding with the second substrate. researchgate.net However, substrate inhibition can be a factor to consider during process optimization. researchgate.net

The table below summarizes findings from the enzymatic synthesis of various ester analogues, highlighting the reaction conditions and outcomes.

Table 1: Enzymatic Synthesis of this compound Analogues

| Product Analogue | Enzyme | Substrates | Reaction Medium | Temperature (°C) | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Ethylhexyl 2-methylhexanoate | Novozym® 435 | 2-Methylhexanoic acid, 2-Ethylhexanol | Solvent-free | 70 | 97% | mdpi.com |

| 2-Ethylhexyl 2-ethylhexanoate | Novozym® 435 | 2-Ethylhexanoic acid, 2-Ethyl-1-hexanol | n-Hexane | Not Specified | 83% | researchgate.net |

| Panthenyl Hexanoate (B1226103) | Novozym® 435 | Panthenol, Hexanoic acid | Solvent-free | 60 | >95% | nih.govacs.org |

| Isopropyl Palmitate | Novozym® 435 | Palmitic acid, Isopropyl alcohol | Solvent-free | 60 | Not Specified | rsc.orgrsc.org |

| 2-Ethylhexyl Salicylate | Immobilized Lipase (B570770) | Salicylic acid, 2-Ethylhexanol | Not Specified | 66.5 | 88.2% | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogues can be designed to align with the principles of Green Chemistry, aiming to reduce waste, minimize energy consumption, and use safer chemicals. mdpi.com Biocatalytic routes are inherently greener than many traditional chemical syntheses. benthamdirect.com

The application of green chemistry principles to the synthesis of these esters is multifaceted. The use of enzymes as catalysts (Principle 9: Catalysis) is a cornerstone, as they are biodegradable, operate under mild conditions (Principle 6: Design for Energy Efficiency), and exhibit high selectivity, which reduces the formation of by-products and simplifies purification (Principle 1: Prevention). benthamdirect.comrsc.org

Conducting these reactions in solvent-free systems (Principle 5: Safer Solvents and Auxiliaries) is a significant advantage, eliminating the environmental and health hazards associated with many organic solvents. mdpi.com Furthermore, optimizing reactions to achieve high conversion rates contributes to a better atom economy (Principle 2: Atom Economy) and process mass intensity (PMI), key metrics for evaluating the "greenness" of a chemical process. mdpi.comresearchgate.net A life cycle assessment of isopropyl palmitate production showed that the enzymatic route led to a 7 to 13% reduction in environmental impacts compared to the chemical route. rsc.org

The table below outlines key Green Chemistry principles and their implementation in the synthesis of this compound and its analogues.

Table 2: Application of Green Chemistry Principles in Ester Synthesis

| Green Chemistry Principle | Application in Ester Synthesis | Benefit | Reference |

|---|---|---|---|

| 1. Waste Prevention | High selectivity of enzymes minimizes by-product formation. | Reduced waste treatment and disposal costs. | rsc.org |

| 2. Atom Economy | Efficient conversion of reactants to products. | Maximizes the incorporation of starting materials into the final product. | mdpi.com |

| 5. Safer Solvents & Auxiliaries | Use of solvent-free reaction media. | Eliminates solvent-related waste, toxicity, and energy for removal. | mdpi.com |

| 6. Design for Energy Efficiency | Reactions are conducted at mild temperatures (e.g., 60-80°C). | Lower energy consumption compared to high-temperature chemical processes. | rsc.org |

| 9. Catalysis | Use of highly efficient and selective biocatalysts (lipases). | Increased reaction rates, high purity of products, and catalyst reusability. | benthamdirect.com |

| 10. Design for Degradation | Products and catalysts (enzymes) are generally biodegradable. | Reduced environmental persistence after use. | benthamdirect.com |

Process Optimization and Scalability Studies for Industrial Production

For the industrial production of this compound and its analogues, process optimization and scalability are critical for economic viability. Key parameters that are typically optimized include temperature, substrate molar ratio, enzyme concentration, and reaction time. nih.gov

Studies on the synthesis of 2-ethylhexyl 2-methylhexanoate have shown that adjusting these parameters can significantly impact conversion and productivity. For instance, two strategies were evaluated: one at 70°C with a 10% excess of alcohol, achieving 97% conversion over a longer time, and another at 80°C with a 20% excess of alcohol, reaching 99% conversion in a shorter time. mdpi.com While the higher temperature accelerates the reaction, it may also lead to enzyme deactivation over time. google.com

The reusability of the immobilized enzyme is a crucial factor for reducing costs in large-scale production. nih.gov In the synthesis of 2-ethylhexyl 2-methylhexanoate, the immobilized lipase could be reused for at least six cycles, leading to a high productivity of 203.84 kg of product per kg of biocatalyst. mdpi.com Scaling up from lab-scale (0.5 g) to pilot-scale (500 g) has been successfully demonstrated for other esters, with the use of a vacuum system to remove by-products (like water) proving effective in driving the reaction to completion and reducing the required amount of biocatalyst. nih.govnih.gov

The following table presents data on the optimization and scalability for the production of an analogue ester.

Table 3: Process Optimization and Scalability for 2-Ethylhexyl 2-methylhexanoate Synthesis

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Optimization | |||

| Temperature | 70°C | 97% conversion, longer reaction time | mdpi.com |

| 80°C | 99% conversion, shorter reaction time | mdpi.com | |

| Substrate Molar Ratio (Alcohol:Acid) | 1.1 : 1 (10% excess alcohol) | Compensates for alcohol loss via evaporation at 70°C | mdpi.com |

| 1.2 : 1 (20% excess alcohol) | Drives reaction to higher conversion at 80°C | mdpi.com | |

| Scalability | |||

| Enzyme Reusability | 6 cycles | Maintained high activity, leading to high overall productivity | mdpi.com |

| Productivity | Optimal conditions (70°C, 10% excess alcohol, 6 reuses) | 203.84 kg product / kg biocatalyst | mdpi.com |

| Scale-up Approach (General) | 0.5 g to 500 g with vacuum system | 87-95% product yield, 5-fold reduction in biocatalyst amount | nih.govnih.gov |

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 2 Acetyl 5 Methylhexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and spatial arrangement of atoms can be determined. For a molecule with the complexity of Ethyl 2-acetyl-5-methylhexanoate, a combination of one-dimensional and two-dimensional NMR experiments is required for a complete structural assignment.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is the first step in the structural analysis of an organic molecule. It provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting).

Based on the structure of this compound, a predicted ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The protons of the acetyl group's methyl would appear as a singlet. The methine proton at the chiral center (C2) would likely be a multiplet due to coupling with the adjacent methylene protons. The protons of the isobutyl group would also present a complex splitting pattern, including a multiplet for the methine proton and distinct signals for the diastereotopic methylene protons and the two methyl groups.

A hypothetical data table for the expected ¹H NMR signals is presented below. Actual experimental values are required for definitive assignment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Predicted | Triplet | 3H | -OCH₂CH₃ |

| Predicted | Doublet of doublets | 2H | -CH₂-CH(CH₃)₂ |

| Predicted | Singlet | 3H | -C(O)CH₃ |

| Predicted | Multiplet | 1H | -CH (C(O)CH₃)COOEt |

| Predicted | Multiplet | 1H | -CH (CH₃)₂ |

| Predicted | Doublet | 6H | -CH(CH₃ )₂ |

| Predicted | Quartet | 2H | -OCH₂ CH₃ |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their electronic environments. Each unique carbon atom gives a distinct signal, allowing for the direct observation of the carbon skeleton.

For this compound, the ¹³C NMR spectrum would display signals for each of the 11 carbon atoms. The carbonyl carbons of the ester and ketone groups would appear at the downfield end of the spectrum (typically 160-220 ppm). The carbons of the ethyl and isobutyl groups, as well as the acetyl methyl carbon and the chiral methine carbon, would have characteristic chemical shifts in the upfield region.

A predicted ¹³C NMR data table is provided below to illustrate the expected signals.

| Chemical Shift (δ, ppm) | Assignment |

| Predicted | C =O (Ketone) |

| Predicted | C =O (Ester) |

| Predicted | -OC H₂CH₃ |

| Predicted | -C H(C(O)CH₃)COOEt |

| Predicted | -C H₂-CH(CH₃)₂ |

| Predicted | -C H(CH₃)₂ |

| Predicted | -C(O)C H₃ |

| Predicted | -CH(C H₃)₂ |

| Predicted | -OCH₂C H₃ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the ¹H and ¹³C signals and to elucidate the complete bonding network and spatial proximities, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. For this compound, COSY would show cross-peaks between the ethyl group's methylene and methyl protons, and crucially, would help trace the connectivity from the C2 methine proton along the hexanoate (B1226103) chain to the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying quaternary carbons (like the carbonyl carbons) and for piecing together the molecular fragments identified by COSY. For instance, correlations from the acetyl methyl protons to the ketone carbonyl carbon and the C2 carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This can provide insights into the preferred conformation of the molecule.

Mass Spectrometry (MS) Applications in Structure Confirmation and Purity Assessment

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

Electron Ionization (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, characteristic fragmentation pathways would include:

McLafferty Rearrangement: A common fragmentation for carbonyl compounds, which could lead to the loss of a neutral alkene.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups, leading to the formation of acylium ions.

Loss of the ethoxy group: Fragmentation of the ester moiety.

Cleavage of the isobutyl group.

A table of expected major fragments in the EI-MS spectrum is shown below.

| m/z Value | Proposed Fragment |

| Predicted | [M]⁺• (Molecular Ion) |

| Predicted | [M - OCH₂CH₃]⁺ |

| Predicted | [M - CH₃CO]⁺ |

| Predicted | [CH₃CO]⁺ |

| Predicted | [C₄H₉]⁺ |

Electrospray Ionization (ESI-MS) for Molecular Ion Analysis

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of the compound. For this compound (Molecular Formula: C₁₁H₂₀O₃, Molecular Weight: 200.28 g/mol ), high-resolution ESI-MS would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Gas Chromatography (GC) Methodologies for Purity and Quantitative Analysis

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for assessing the purity and performing quantitative analysis of organic compounds. The FID is highly sensitive to hydrocarbons and produces a signal that is proportional to the mass of carbon atoms entering the detector. This makes it an excellent choice for determining the percentage purity of this compound by comparing the area of its peak to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is typically constructed using standards of known concentration. copernicus.org

Table 2: Typical GC-FID Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Non-polar (e.g., 5% phenyl-methylpolysiloxane) |

| Injection Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Hydrogen |

When coupled with a mass spectrometer, gas chromatography (GC-MS) becomes a powerful tool for both separation and identification. jsmcentral.orgmdpi.com As separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratios of the parent ion and its various fragments. libretexts.orgmiamioh.edu This allows for the confident identification of this compound, even in complex volatile profiles of food, flavors, or environmental samples. jsmcentral.orgitjfs.com The fragmentation pattern provides valuable structural information; for instance, the loss of an ethoxy group (-OCH₂CH₃, 45 Da) or an acetyl group (-COCH₃, 43 Da) would be expected.

Table 3: Characteristic Mass Fragments for this compound in GC-MS

| m/z Value | Possible Fragment Identity |

|---|---|

| 200 | [M]⁺ (Molecular Ion) |

| 155 | [M - OCH₂CH₃]⁺ |

| 157 | [M - COCH₃]⁺ |

| 129 | [M - C₅H₁₁]⁺ |

| 101 | [CH₃COCHCO]⁺ |

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced separation power. copernicus.orgunito.it In this technique, effluent from a primary GC column is subjected to a second, orthogonal separation on a different column before entering the mass spectrometer. unito.it This results in a two-dimensional chromatogram with greatly increased peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. copernicus.orgunito.it This is particularly useful for resolving isomers and identifying trace components in complex matrices.

Table 4: GCxGC-MS System Configuration

| Component | Description |

|---|---|

| 1st Dimension Column | Non-polar (e.g., DB-5ms) |

| 2nd Dimension Column | Polar (e.g., DB-17ht) |

| Modulator | Cryogenic or flow-based |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. pressbooks.pubopenstax.org Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light.

For this compound, IR spectroscopy would show strong characteristic absorptions for the ester carbonyl (C=O) group, typically around 1735-1750 cm⁻¹, and the ketone carbonyl (C=O) group, around 1715 cm⁻¹. pressbooks.pubopenstax.org The C-O stretching vibrations of the ester would also be prominent in the 1000-1300 cm⁻¹ region. libretexts.org Raman spectroscopy would also detect these carbonyl vibrations, often providing a clearer signal for non-polar bonds. chemicalbook.comresearchgate.net

Table 5: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretch | 2850-2960 |

| C=O (ester) | Stretch | 1735-1750 |

| C=O (ketone) | Stretch | 1715 |

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the second carbon atom, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. gcms.cz Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard chromatographic techniques. eijppr.com Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.comsigmaaldrich.com This is crucial in fields like pharmaceuticals and flavor chemistry, where different enantiomers can have distinct biological activities or sensory properties. sigmaaldrich.com Common CSPs are based on cyclodextrins or polysaccharide derivatives. gcms.czwindows.net

Table 6: Example Parameters for Chiral GC Separation

| Parameter | Condition |

|---|---|

| Column | Chiral stationary phase (e.g., derivatized cyclodextrin) |

| Injection Temperature | 230 °C |

| Detector | FID or MS |

| Carrier Gas | Helium |

Computational Chemistry and Theoretical Studies of Ethyl 2 Acetyl 5 Methylhexanoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule, which in turn dictates its geometry and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density.

For Ethyl 2-acetyl-5-methylhexanoate, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger), can be employed to optimize the molecular geometry. This process finds the lowest energy arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in probing the electronic properties that govern the reactivity of this compound. Key electronic descriptors that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would highlight the electron-rich regions around the oxygen atoms of the carbonyl and ester groups, indicating sites susceptible to electrophilic attack. Conversely, electron-deficient regions, likely around certain hydrogen atoms, would be prone to nucleophilic attack.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom in the molecule, offering a quantitative measure of the charge distribution and identifying reactive sites.

In studies of similar β-keto esters, DFT has been used to analyze their reactivity and potential as antibacterial agents. nih.gov For instance, the electrophilicity of the carbonyl carbons can be quantified, providing insights into their susceptibility to nucleophilic attack, a key step in many of their chemical reactions. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Representative β-Keto Ester

| Property | Calculated Value | Significance for this compound |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility |

Note: These are representative values for a similar molecule and would need to be specifically calculated for this compound.

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without relying on empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of spectroscopic properties.

For this compound, ab initio calculations are particularly useful for predicting:

Vibrational Frequencies: The calculation of vibrational frequencies allows for the theoretical prediction of the infrared (IR) and Raman spectra. By comparing the calculated spectrum with experimental data, one can confirm the molecular structure and identify characteristic vibrational modes associated with its functional groups, such as the C=O stretches of the ketone and ester, and the C-O stretch of the ester.

NMR Chemical Shifts: Ab initio methods can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the compound's structure.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used. For complex molecules, a hybrid approach, combining the strengths of different methods, is often employed to achieve a balance between accuracy and computational feasibility. For example, the geometry might be optimized at the DFT level, followed by a more accurate ab initio calculation of the spectroscopic parameters at the optimized geometry.

Conformational Analysis and Energy Landscapes of this compound

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in numerous conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them.

A systematic conformational search can be performed using molecular mechanics force fields (e.g., MMFF or OPLS) or semi-empirical methods to rapidly explore the potential energy surface. The low-energy conformers identified are then typically subjected to higher-level DFT or ab initio calculations to obtain more accurate relative energies.

The results of a conformational analysis are often visualized as a potential energy landscape, which maps the energy of the molecule as a function of one or more dihedral angles. This landscape reveals the most stable (lowest energy) conformations and the transition states that connect them. For this compound, key dihedral angles to consider would be those around the C-C bonds of the hexanoate (B1226103) chain and the C-O bond of the ethyl ester group.

Table 2: Hypothetical Relative Energies of Low-Energy Conformers of this compound

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180 | 60 | 0.00 |

| 2 | 60 | 60 | 0.75 |

| 3 | -60 | 180 | 1.20 |

| 4 | 180 | -60 | 1.55 |

Note: This table is illustrative. The actual values would depend on the specific dihedral angles chosen and the level of theory used for the calculations.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are the preferred tool for investigating the behavior of molecules in a condensed phase (e.g., in solution or as a pure liquid). MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their movements and interactions to be tracked over time.

For this compound, MD simulations can provide valuable information about:

Solvation Structure: By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can study how the solvent organizes around the solute. The radial distribution function (RDF) is a key output of such simulations, showing the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. This can reveal details about hydrogen bonding and other intermolecular interactions.

Dynamic Behavior: MD simulations can capture the dynamic processes of the molecule, such as conformational changes and rotational motions in solution. This provides a more realistic picture of the molecule's behavior compared to the static view from quantum chemical calculations.

Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. These models are typically developed using a set of molecules with known properties and are then used to predict the properties of new or uncharacterized compounds.

For this compound, a QSPR model could be developed to predict properties such as:

Boiling point

Vapor pressure

Solubility in different solvents

Viscosity

The development of a QSPR model involves several steps:

Data Collection: A dataset of molecules with known experimental values for the property of interest is compiled. For example, a set of esters with known boiling points.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can be derived from the molecular structure and can be topological, geometrical, or electronic in nature.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property.

Model Validation: The predictive power of the model is assessed using statistical metrics and by testing it on a set of molecules that were not used in the model development.

Once a validated QSPR model is established, it can be used to predict the properties of this compound by simply calculating its molecular descriptors and inputting them into the model equation. This approach can be significantly faster and more cost-effective than experimental measurements, especially for screening large numbers of compounds. QSPR models have been successfully applied to predict the boiling points of various classes of organic compounds, including esters. nih.gov

Reactivity and Mechanistic Investigations of Ethyl 2 Acetyl 5 Methylhexanoate

Hydrolysis and Transesterification Reactions

The ester functionality of Ethyl 2-acetyl-5-methylhexanoate is susceptible to both hydrolysis and transesterification reactions.

Hydrolysis: Under aqueous acidic or basic conditions, the ethyl ester can be hydrolyzed.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield acetoacetic acid and ethanol (B145695). The reaction is reversible, and its mechanism involves the protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, results in the irreversible formation of the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to give the β-keto acid. β-keto acids are notably unstable and can readily undergo decarboxylation upon heating to yield a ketone and carbon dioxide. aklectures.comshivajicollege.ac.in

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. nih.govucc.iersc.org This reaction is an equilibrium process, and it can be driven to completion by using a large excess of the new alcohol or by removing one of the products (e.g., ethanol) from the reaction mixture. ucc.ie The selective transesterification of β-keto esters is a valuable synthetic transformation. nih.govucc.iersc.org The reaction often proceeds through an enol intermediate or an acylketene intermediate. nih.gov

A variety of catalysts can be employed for the transesterification of β-keto esters, including protic acids, Lewis acids, organic bases, and enzymes. nih.govucc.ie The conditions are generally mild, which allows for a broad tolerance of other functional groups within the molecule. ucc.ie

| Reaction | Reagents and Conditions | Products | Notes |

| Acidic Hydrolysis | Dilute HCl or H2SO4, heat | 2-acetyl-5-methylhexanoic acid + Ethanol | The resulting β-keto acid is prone to decarboxylation. |

| Basic Hydrolysis (Saponification) | 1. NaOH(aq), heat; 2. H3O+ | 2-acetyl-5-methylhexanoic acid + Ethanol | The reaction is irreversible. |

| Transesterification | R'OH, Acid or Base catalyst, heat | This compound + Ethanol | An equilibrium process. |

Carbonyl Chemistry: Reactions of the Acetyl and Ester Carbonyl Groups

This compound possesses two carbonyl groups: a ketone (the acetyl group) and an ester. Each exhibits characteristic reactivity.

Reactions of the Acetyl Group (Ketone): The ketone carbonyl is susceptible to nucleophilic addition reactions. A key reaction is its reduction to a secondary alcohol, which will be discussed in section 5.4. It can also react with other nucleophiles. For instance, it can form a cyanohydrin with hydrogen cyanide and an oxime with hydroxylamine. shivajicollege.ac.in

Reactions of the Ester Carbonyl Group: The ester carbonyl is less reactive towards nucleophiles than the ketone carbonyl. youtube.com Its primary reactions are nucleophilic acyl substitution, such as the hydrolysis and transesterification reactions discussed previously. Strong reducing agents are required to reduce the ester group (see section 5.4).

Alpha-Carbon Reactivity: Enolate Formation and Alkylation Studies

A defining feature of β-keto esters is the acidity of the proton on the α-carbon, which is positioned between the two carbonyl groups. masterorganicchemistry.com This enhanced acidity (pKa ≈ 11 for ethyl acetoacetate) allows for the easy formation of a resonance-stabilized enolate ion. masterorganicchemistry.com

Enolate Formation: Treatment of this compound with a suitable base, such as sodium ethoxide, will deprotonate the α-carbon to generate the corresponding enolate. shivajicollege.ac.inlibretexts.org The negative charge of this enolate is delocalized onto the oxygen atoms of both the ketone and the ester carbonyls, which accounts for its stability. masterorganicchemistry.com

Alkylation: This stable enolate is a potent nucleophile and can participate in SN2 reactions with alkyl halides. aklectures.comlibretexts.org This alkylation occurs at the α-carbon, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.comlibretexts.org This sequence of enolate formation followed by alkylation is a cornerstone of the acetoacetic ester synthesis, which allows for the preparation of a wide variety of ketones. libretexts.org

| Step | Reagents and Conditions | Intermediate/Product | Notes |

| Enolate Formation | Sodium ethoxide (NaOEt) in ethanol | Sodium enolate of this compound | The α-proton is acidic due to the two adjacent carbonyl groups. |

| Alkylation | Alkyl halide (R-X) | Ethyl 2-acetyl-2-alkyl-5-methylhexanoate | The enolate acts as a nucleophile in an SN2 reaction. |

Hydrogenation and Reduction Pathways

The two carbonyl groups of this compound can be reduced under various conditions. The choice of reducing agent determines the outcome of the reaction.

Selective Reduction of the Ketone: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will selectively reduce the ketone (acetyl group) to a secondary alcohol, leaving the ester group intact. libretexts.orgyoutube.comyoutube.com This reaction is typically performed in a protic solvent like methanol (B129727) or ethanol. youtube.com

Reduction of Both Ketone and Ester: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will reduce both the ketone and the ester functional groups. youtube.comlibretexts.orgyoutube.com The reaction, which must be carried out in an anhydrous aprotic solvent like diethyl ether or THF, yields a diol. chemistrysteps.com

Catalytic Hydrogenation: Catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst (e.g., Ni, Pd, Pt) can also be used to reduce the carbonyl groups. chemistrysteps.com The conditions can often be tuned to selectively reduce the ketone or both functional groups. For example, the hydrogenation of β-keto esters has been extensively studied using chiral ruthenium catalysts for asymmetric reductions. libretexts.org

| Reducing Agent | Solvent | Functional Group(s) Reduced | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Ketone | Ethyl 2-(1-hydroxyethyl)-5-methylhexanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Ketone and Ester | 2-(1-hydroxyethyl)-5-methylhexane-1,3-diol |

| Catalytic Hydrogenation (H₂/Metal) | Varies | Ketone and/or Ester | Corresponding alcohol(s) or diol |

Michael Addition Reactions and Conjugate Additions

The enolate of this compound can act as a "Michael donor" in a Michael addition reaction. wikipedia.orgadichemistry.commasterorganicchemistry.com This reaction involves the 1,4-conjugate addition of the enolate to an α,β-unsaturated carbonyl compound, known as a "Michael acceptor". wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

The reaction is typically catalyzed by a base, which generates the enolate. The enolate then attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl compound after protonation. adichemistry.com This is a thermodynamically controlled process. adichemistry.comorganic-chemistry.org

General Reaction Scheme:

Enolate formation: this compound is treated with a base (e.g., sodium ethoxide) to form the enolate.

Conjugate addition: The enolate attacks the β-carbon of an α,β-unsaturated ketone, ester, or nitrile.

Protonation: The resulting enolate is protonated during workup to give the final product. masterorganicchemistry.com

Stereoselective Transformations and Rearrangement Reactions

Stereoselective Transformations: The reduction of the acetyl group in this compound can be performed stereoselectively to produce a specific stereoisomer of the corresponding β-hydroxy ester. This is a valuable transformation as chiral β-hydroxy esters are important building blocks in the synthesis of pharmaceuticals. acs.orgnih.gov

Asymmetric hydrogenation using chiral metal catalysts, such as those based on ruthenium or iridium, can afford high enantioselectivities. libretexts.orgrsc.orgresearchgate.netresearchgate.net Biocatalysis, using enzymes like ketoreductases or whole-cell systems such as baker's yeast (Saccharomyces cerevisiae), is also a powerful method for the stereoselective reduction of β-keto esters. acs.orgnih.govalaska.eduacs.org These biocatalytic reductions can be engineered to produce either the (R)- or (S)-alcohol with high stereochemical purity. acs.orgnih.gov

Rearrangement Reactions: While β-keto esters themselves are not typically prone to simple rearrangements, their derivatives can undergo such reactions. For example, palladium-catalyzed reactions of allylic β-keto esters can proceed through palladium enolates, which can then undergo various transformations including rearrangements. nih.gov

Applications of Ethyl 2 Acetyl 5 Methylhexanoate in Advanced Organic Synthesis

As a Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The utility of a chemical compound as a precursor in pharmaceutical manufacturing is dependent on its structural features and reactivity, which allow for its efficient conversion into more complex molecules with therapeutic value.

Pregabalin, a well-known gamma-amino acid derivative, is an anticonvulsant drug. Extensive literature searches for the synthesis of Pregabalin reveal several established routes. These synthetic pathways often commence from starting materials such as 3-isobutylglutaric acid, isovaleraldehyde, diethyl malonate, or ethyl cyanoacetate. lupinepublishers.comresearchgate.netgoogle.comgoogle.com The syntheses proceed through various intermediates, including 3-(carbamoylmethyl)-5-methylhexanoic acid and 2-carbethoxy-5-methyl-hex-2-enoic acid ethyl ester. lupinepublishers.comgoogle.com

However, based on available scientific literature, there is no direct evidence or published research that documents the use of Ethyl 2-acetyl-5-methylhexanoate as a starting material or a key intermediate in the synthesis of Pregabalin or other related gamma-amino acid derivatives.

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern medicinal chemistry. This is often achieved using chiral building blocks or through asymmetric synthesis, which employs chiral auxiliaries, reagents, or catalysts. uvic.ca While the structure of this compound contains a stereocenter at the second carbon, making it a potential chiral building block, specific examples of its application in this context are not readily found in published research.

General strategies for asymmetric synthesis, such as the alkylation of chiral Evans auxiliaries or asymmetric hydrogenation, are well-established for creating stereogenic centers. uvic.caresearchgate.net For instance, the asymmetric synthesis of (R)-2-isopropyl-5-methylhex-5-enal, a molecule with a similar carbon skeleton, has been described, though it does not utilize this compound as a precursor. researchgate.net The potential for this compound to be used in such synthetic strategies remains an area for further investigation.

Table 1: General Methods in Asymmetric Synthesis

| Method | Description | Potential Relevance |

| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products as starting materials. | A chiral version of this compound could potentially be derived from natural sources. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into an achiral substrate to direct a stereoselective reaction. uvic.ca | The acetyl or ester group could be replaced by a chiral auxiliary to direct further reactions. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. | The keto group could be a target for asymmetric reduction using a chiral catalyst. |

Role in the Synthesis of Complex Natural Products

The synthesis of complex natural products often involves the assembly of smaller, functionalized building blocks. Given its specific arrangement of functional groups (a ketone and an ester), this compound could theoretically serve as a synthon in a larger synthetic strategy. However, a review of scientific databases and literature does not currently provide any specific examples of its use in the total synthesis of any complex natural products.

Utilization in Polymer Chemistry and Material Science

In the field of material science, certain metal carboxylates are used as precursors for the synthesis of metal-organic frameworks (MOFs) or as catalysts in polymerization reactions. A critical review on the topic highlights the utility of metal 2-ethylhexanoates, which are structurally related to this compound, as precursors for metal oxides and as catalysts for ring-opening polymerizations. researchgate.net These compounds are valued for their solubility in organic solvents and their ability to decompose cleanly to form metal oxides.

Despite the applications of similar compounds, there is no specific research detailing the use of this compound itself as a monomer, precursor, or additive in polymer chemistry or material science.

Table 2: Applications of Related Carboxylates in Material Science

| Compound Family | Application | Reference |

| Metal 2-ethylhexanoates | Precursors for metal-organic deposition (MOD) and catalysts for polymerization. | researchgate.net |

| Metal alkanoates (general) | Stabilizers for plastics, lubricating agents, waterproof agents. | researchgate.net |

Application in Fragrance and Flavor Ingredient Synthesis (as a building block)

The fragrance and flavor industry utilizes a wide variety of esters for their characteristic scents. While many esters are used directly for their aromatic properties, some also serve as building blocks for more complex fragrance molecules. For example, Ethyl 2-acetylhexanoate, a structurally similar compound lacking the 5-methyl group, is known as a flavoring agent with a fruity, wine-like aroma. nih.gov Another related fragrance, Ethyl 6-acetoxyhexanoate, is synthesized from ε-caprolactone. researchgate.net

Currently, there is no available literature that specifically describes the use of this compound as a building block for the synthesis of other fragrance or flavor ingredients. Its potential in this area would depend on its own olfactory properties and its reactivity in synthetic transformations designed to create new scent molecules.

Investigation of Ethyl 2 Acetyl 5 Methylhexanoate in Flavor and Aroma Chemistry Mechanism and Formation Research

Chemical Formation Mechanisms During Processing and Storage

No literature has been found detailing the chemical reactions or conditions during food processing or storage that would lead to the formation of Ethyl 2-acetyl-5-methylhexanoate.

While the outline provided is comprehensive for a typical flavor and aroma compound, the subject of the query, This compound , appears to be uncharacterized in the field of flavor and aroma chemistry. It is possible that this compound has not yet been discovered in natural products or formed in food systems, or that research on it has not been published in publicly accessible scientific literature.

Influence of Microorganisms on its Production and Accumulation

The formation and accumulation of this compound in various matrices, particularly in fermented foods and beverages, are intrinsically linked to the metabolic activities of microorganisms. While direct research pinpointing the microbial synthesis of this specific ester is limited, the extensive body of knowledge on the microbial production of other ethyl esters and branched-chain fatty acid esters provides a strong basis for understanding its likely origins. Yeasts, and to a lesser extent bacteria, are the primary drivers of ester formation during fermentation, contributing significantly to the aroma profiles of products like wine, beer, and spirits.

The principal mechanism for the formation of ethyl esters by microorganisms is the enzymatic condensation of an alcohol, in this case, ethanol (B145695), with an acyl-coenzyme A (acyl-CoA) molecule. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) or, more specifically for ethyl esters of medium-chain fatty acids, acyl-CoA:ethanol O-acyltransferases (AEATases). The yeast Saccharomyces cerevisiae is particularly well-studied for its capacity to produce a wide array of volatile esters that are crucial for the sensory characteristics of fermented beverages. researchgate.netnih.gov

The biosynthesis of this compound would likely follow a similar pathway, contingent on the microbial production of its specific precursor, 2-acetyl-5-methylhexanoyl-CoA. The formation of this branched-chain acyl-CoA is a critical and likely rate-limiting step. It would originate from the metabolism of amino acids, specifically the branched-chain amino acid leucine (B10760876), which shares a similar carbon skeleton. Microorganisms, particularly yeasts, can catabolize leucine via the Ehrlich pathway to produce branched-chain fusel alcohols and their corresponding acids. Further metabolic steps could then lead to the formation of the necessary acyl-CoA precursor.

Several factors related to the microorganisms themselves and the fermentation conditions significantly influence the production and accumulation of esters like this compound:

Yeast Strain: Different strains of Saccharomyces cerevisiae and other non-Saccharomyces yeasts possess varying levels of the enzymes required for ester synthesis. mdpi.com The genetic makeup of the yeast strain determines its capacity to produce specific precursors and the activity of its alcohol acyltransferases. nih.gov

Precursor Availability: The concentration of the precursor molecules, ethanol and 2-acetyl-5-methylhexanoyl-CoA, directly impacts the rate of ester formation. The availability of the specific branched-chain amino acid precursor in the fermentation medium is therefore crucial. nih.gov

Fermentation Conditions: Temperature, aeration, and the composition of the fermentation medium (e.g., nitrogen and sugar content) play a significant role. mdpi.com Higher fermentation temperatures can sometimes lead to increased production of certain ethyl esters. nih.gov

Interaction with other Microorganisms: In spontaneous or mixed-culture fermentations, the interaction between different yeast and bacterial species can influence the final aroma profile, including the production of specific esters. Some bacteria may produce the necessary precursors, which are then utilized by yeasts for esterification.

While Saccharomyces cerevisiae is a primary candidate for the production of this compound, other microorganisms should not be ruled out. Certain bacteria, such as lactic acid bacteria found in some fermented foods, are also capable of producing esters, although typically to a lesser extent than yeasts.

The following tables summarize the key microorganisms and factors involved in the potential production of this compound and the general enzymatic pathways for ethyl ester formation.

Table 1: Key Microorganisms and Their Potential Role in this compound Production

| Microorganism Group | Specific Examples | Potential Role in Production |

| Yeasts | Saccharomyces cerevisiae | Primary producer of ethanol and possesses alcohol acyltransferases for esterification. Capable of metabolizing branched-chain amino acids to produce precursors. researchgate.netnih.gov |

| Non-Saccharomyces yeasts (e.g., Pichia, Kluyveromyces) | Can contribute to the overall aroma profile and may produce unique precursor molecules. mdpi.com | |

| Bacteria | Lactic Acid Bacteria (e.g., Lactobacillus) | May produce precursor acids through their metabolic activities, which can then be esterified by yeasts or through their own esterase activity. |

| Acetobacter species | While primarily known for producing acetic acid, some strains may contribute to the precursor pool in certain fermentation environments. nih.gov |

Table 2: General Enzymatic Pathway for Microbial Ethyl Ester Synthesis

| Step | Description | Key Enzymes | Precursors | Products |

| 1 | Formation of Branched-Chain Acyl-CoA | Various enzymes involved in amino acid catabolism and fatty acid synthesis. | Branched-chain amino acids (e.g., Leucine) | Branched-chain acyl-CoA (e.g., 2-acetyl-5-methylhexanoyl-CoA) |

| 2 | Esterification | Alcohol Acyltransferases (AATs), Acyl-CoA:ethanol O-acyltransferases (AEATases) | Branched-chain acyl-CoA, Ethanol | Branched-chain ethyl ester (e.g., this compound), Coenzyme A |

Emerging Research Areas and Future Perspectives for Ethyl 2 Acetyl 5 Methylhexanoate

Development of Novel Catalytic Systems for its Synthesis

The synthesis of β-keto esters, including Ethyl 2-acetyl-5-methylhexanoate, traditionally relies on methods like the Claisen condensation. However, ongoing research focuses on developing more efficient, selective, and sustainable catalytic systems.

Key Research Areas:

Palladium-Catalyzed Reactions: Significant advancements have been made in using palladium complexes to catalyze new reactions of β-keto esters. nih.gov These systems can facilitate transformations like decarboxylation-allylation, aldol (B89426) condensations, and Michael additions under mild conditions, offering new synthetic pathways that are not possible with traditional methods. nih.gov

Transition Metal Catalysis: Beyond palladium, other transition metals are being explored. Catalysts like molybdenum(VI) dichloride dioxide and niobium pentachloride (NbCl₅) have been shown to effectively catalyze the condensation of aldehydes with ethyl diazoacetate to produce β-keto esters in high yields and with great selectivity. organic-chemistry.org

Lewis Acid Catalysis: Lewis acids such as Mg(ClO₄)₂ and Yb(OTf)₃ are used to promote novel intramolecular cyclopropanation reactions of unsaturated β-keto esters, creating fused cyclopropane (B1198618) structures that are valuable in natural product synthesis. nih.gov

Copper-Catalyzed Coupling Reactions: β-keto esters themselves can act as efficient ligands in copper(I)-catalyzed C-N, C-O, and C-S coupling reactions. This dual role as both a reactant and a part of the catalytic system opens up new avenues for creating complex molecules. acs.org

Table 1: Comparison of Novel Catalytic Systems for β-Keto Ester Synthesis

| Catalyst System | Reaction Type | Advantages | Potential Application for this compound |

| Palladium Complexes | Allylation, Aldol, Michael Addition | High efficiency, mild conditions, novel transformations. nih.gov | Synthesis of complex derivatives via C-C bond formation at the α-carbon. |

| Molybdenum/Niobium | Condensation | High yields and selectivity. organic-chemistry.org | Alternative, efficient primary synthesis route. |

| Lewis Acids (Mg, Yb) | Intramolecular Cyclopropanation | Stereospecific formation of fused rings. nih.gov | Creation of structurally complex, rigid derivatives. |

| Copper(I)/β-Keto Ester | C-N, C-O, C-S Coupling | Low catalyst loading, mild temperatures. acs.org | Use as a ligand in the synthesis of heteroatomic molecules. |

Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

The structural complexity of this compound, which includes a chiral center at the C2 position and potential for other isomers, necessitates advanced analytical methods for its detection, quantification, and characterization, especially in complex mixtures or at trace levels.

Future Analytical Approaches:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a robust technique for the quantification of β-keto acid derivatives in various samples, including biological matrices. researchgate.netrsc.org For volatile esters like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) would be highly effective for separation and identification. The use of chiral columns in both GC and HPLC would be essential for separating and quantifying enantiomers.

Spectroscopic and Spectrometric Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation. Advanced 2D-NMR techniques (COSY, HSQC, HMBC) can unambiguously determine the connectivity of the molecule. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition with high accuracy. nih.gov

Hyphenated Techniques: The combination of separation techniques with powerful detectors (e.g., LC-MS/MS) is a key area for future development. These methods provide the sensitivity needed for trace analysis and the specificity for confident identification of isomers in complex environments. rsc.org

Table 2: Advanced Analytical Techniques for this compound

| Technique | Application | Key Information Provided |

| Chiral GC/HPLC | Isomer Differentiation | Separation and quantification of enantiomers (R/S isomers). |

| GC-MS | Trace Analysis & Identification | Separation from complex mixtures and structural information from mass fragmentation patterns. |

| High-Resolution Mass Spectrometry (HRMS) | Structural Confirmation | Exact molecular formula, confirming identity. nih.gov |

| 2D-NMR Spectroscopy (COSY, HSQC) | Structural Elucidation | Detailed atom-to-atom connectivity, resolving structural ambiguities. |

| LC-MS/MS | High-Sensitivity Quantification | Trace level detection and quantification in complex matrices like biological fluids. rsc.org |

Green and Sustainable Production Methods

There is a strong trend in chemical manufacturing towards "green chemistry," which focuses on developing environmentally benign processes. This is highly relevant for the production of β-keto esters. researchgate.net

Key Sustainability-Focused Research:

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are being used to catalyze the synthesis of esters. mdpi.com These biocatalytic processes often occur in solvent-free media, operate under mild conditions, reduce energy consumption, and can lead to high-purity products, minimizing waste. researchgate.netmdpi.com

Heterogeneous Catalysis: The use of solid, recyclable catalysts simplifies product purification and reduces waste. Silica-supported boric acid has been demonstrated as a highly efficient and recyclable heterogeneous catalyst for the transesterification of β-keto esters under solvent-free conditions. researchgate.netnih.gov Similarly, sulfonic acid resins are being used as heterogeneous catalysts for green synthesis processes. google.com

Atom Economy: Research is focused on maximizing the incorporation of all starting materials into the final product. This includes developing one-pot reactions where multiple steps are carried out in the same vessel, saving solvents, energy, and time.

Exploration of Undiscovered Chemical Reactivity

While the fundamental reactivity of β-keto esters (e.g., alkylation, hydrolysis, decarboxylation) is well-established, research continues to uncover novel transformations. nih.govaklectures.com

Frontiers of Reactivity:

Palladium-Catalyzed Transformations: The generation of palladium enolates from β-keto esters opens up a host of subsequent reactions that are not achievable through classical methods. These include reductive eliminations to form α-allyl ketones and the formation of α,β-unsaturated ketones. nih.gov

Intramolecular Reactions: The functional groups within this compound could be leveraged for novel intramolecular reactions. For example, research on other β-keto esters has shown the potential for iodine-mediated intramolecular cyclopropanation, which could be explored to create new, rigid polycyclic structures from derivatives of this compound. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis is a rapidly growing field in organic synthesis that allows for the generation of radical intermediates under extremely mild conditions. Applying this technology to this compound could unlock new reaction pathways, such as novel C-C bond formations or functionalizations that are complementary to existing methods.

Potential for Derivatization to Novel Bioactive Molecules

β-Keto esters are recognized as crucial starting materials for the synthesis of a wide range of biologically active compounds. researchgate.netrsc.org The unique structure of this compound provides a scaffold that can be chemically modified to produce novel molecules with potential therapeutic applications.

Opportunities for Bioactive Derivatives:

Heterocyclic Synthesis: β-Keto esters are key precursors to a variety of heterocyclic compounds, such as pyrazolones, which are known to have analgesic, anti-inflammatory, and antiviral properties. nih.gov this compound could be reacted with hydrazines to create a library of novel pyrazolone (B3327878) derivatives.

Quorum Sensing Inhibitors: Researchers have successfully designed and synthesized β-keto ester analogues as antibacterial agents that function by inhibiting bacterial quorum sensing, a cell-to-cell communication system involved in virulence and antibiotic resistance. nih.govmdpi.com The structure of this compound could be modified to mimic natural quorum sensing signals, leading to the development of new anti-infective agents. mdpi.com

Enantioselective Alkylation: The α-carbon of the β-keto ester is readily alkylated. Using modern asymmetric catalysis, such as phase-transfer catalysis with chiral catalysts, it is possible to introduce new alkyl groups with high enantioselectivity. rsc.org This would allow for the synthesis of specific stereoisomers, which is critically important in drug development as different enantiomers can have vastly different biological activities.

Table 3: Potential Bioactive Derivatives from this compound

| Derivative Class | Synthetic Strategy | Potential Biological Activity |

| Pyrazolones | Condensation with hydrazine (B178648) derivatives | Analgesic, Anti-inflammatory, Antiviral. nih.gov |

| Quorum Sensing Inhibitors | Structural modification to mimic bacterial autoinducers | Antibacterial, Anti-virulence. nih.govmdpi.com |

| Chiral Ketones | Asymmetric alkylation followed by decarboxylation | Enantiomer-specific pharmaceuticals. rsc.org |

| Fused Cyclopropanes | Intramolecular cyclopropanation of unsaturated derivatives | Intermediates for complex natural products. nih.gov |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-acetyl-5-methylhexanoate, and what key experimental parameters must be optimized?

this compound can be synthesized via esterification of the corresponding β-keto acid with ethanol under acidic catalysis (e.g., concentrated H₂SO₄). Alternatively, Claisen condensation of ethyl acetoacetate with a methyl-substituted alkyl halide may be employed. Key parameters include:

- Temperature control (60–80°C) to minimize side reactions.

- Stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of β-keto acid to ethanol).

- Use of anhydrous conditions to prevent hydrolysis. Purification typically involves vacuum distillation followed by recrystallization from ethanol/water mixtures .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Standard characterization methods include:

- NMR spectroscopy : Compare ¹H and ¹³C spectra to computational predictions (e.g., using ACD/Labs or ChemDraw). The acetyl (δ ~2.2–2.5 ppm) and ester carbonyl (δ ~170–175 ppm) signals are critical.

- GC-MS : Assess purity (>98%) and identify fragmentation patterns.

- Melting point analysis : Consistency with literature values (if available) confirms crystallinity. For crystalline derivatives, single-crystal X-ray diffraction (SHELXL refinement) provides definitive structural confirmation .

Q. What safety protocols are essential when handling this compound in the lab?

- Respiratory protection : Use NIOSH/MSHA-certified respirators if aerosolization occurs.

- Gloves : Nitrile or neoprene gloves (tested for compatibility via ASTM F739).

- Ventilation : Conduct reactions in a fume hood with >100 ft/min airflow.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Refer to GHS-compliant SDS guidelines for emergency measures (e.g., eye rinsing for 15+ minutes with saline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Contradictions may arise from dynamic effects (e.g., keto-enol tautomerism) or impurities. Strategies include:

- Variable-temperature NMR : Identify tautomeric equilibria (e.g., enol content at low temps).

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm coupling networks.

- DFT calculations : Compare experimental ¹³C shifts with computed values (B3LYP/6-31G* level). Statistical error analysis (e.g., χ² tests in SHELXL) ensures crystallographic data reliability .

Q. What computational tools are recommended for predicting reaction pathways or optimizing synthetic yields?

Retrosynthetic planning tools (e.g., Reaxys, Pistachio) leverage reaction databases to propose feasible routes. For mechanistic studies:

- Gaussian or ORCA : Perform transition-state modeling (IRC analysis) to identify rate-limiting steps.

- Molecular dynamics (MD) simulations : Assess solvent effects on reaction kinetics. Experimental validation via in-situ FTIR or HPLC monitoring is critical .

Q. How should researchers address discrepancies between theoretical and experimental yields in scaled-up syntheses?

- Scale-up factors : Adjust mixing efficiency (e.g., Reynolds number >4000 for turbulent flow).

- Thermodynamic profiling : Use DSC to identify exothermic/endothermic phases.

- Byproduct analysis : Employ LC-MS to trace side products (e.g., ester hydrolysis under acidic conditions). Statistical process control (SPC) charts can track batch-to-batch variability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.